molecular formula C15H11FO3 B1435189 Methyl 4-fluoro-2-(4-formylphenyl)benzoate CAS No. 1820640-31-0

Methyl 4-fluoro-2-(4-formylphenyl)benzoate

Cat. No. B1435189
M. Wt: 258.24 g/mol
InChI Key: DZJWCOCQSHGJBW-UHFFFAOYSA-N
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Description

“Methyl 4-fluoro-2-(4-formylphenyl)benzoate” is a chemical compound with the molecular formula C15H11FO3 and a molecular weight of 258.24 g/mol . It is widely used in scientific research and industry.


Synthesis Analysis

While specific synthesis methods for “Methyl 4-fluoro-2-(4-formylphenyl)benzoate” were not found in the search results, it’s worth noting that similar compounds like “Methyl 4-fluorobenzoate” have been used in the synthesis of trisubstituted imidazole derivatives containing a 4-fluorophenyl group, a pyrimidine ring, and a CN- or CONH2-substituted benzyl moiety .


Molecular Structure Analysis

The InChI code for “Methyl 4-fluoro-2-(4-formylphenyl)benzoate” is 1S/C15H11FO3/c1-19-15(18)13-8-12(6-7-14(13)16)11-4-2-10(9-17)3-5-11/h2-9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 4-fluoro-2-(4-formylphenyl)benzoate” is a solid with a molecular weight of 258.24 g/mol . Another similar compound, “Methyl 4-(4-formylphenyl)benzoate”, has a melting point of 112-116 °C .

Scientific Research Applications

Application 1: Synthesis of New Heterocyclic Compounds

  • Summary of the Application : “Methyl 4-fluoro-2-(4-formylphenyl)benzoate” is used as a precursor in the synthesis of new heterocyclic compounds that contain thiazole and thiazolidin-5-one rings . These compounds have been found to exhibit antibacterial activity .
  • Methods of Application or Experimental Procedures : The compound is synthesized by refluxing 4-formylphenyl benzoate with 2-cyanoacetohydrazide in ethanol . The resulting cyanoacetyl hydrazone is then used as a building block in the construction of the heterocyclic scaffolds .
  • Results or Outcomes : The synthesized thiazole derivatives exhibited good antibacterial activity. In particular, compounds 5, 6, and 8a showed antibacterial activity close to the standard chemotherapeutic (Ampicillin) .

Application 2: Photoactive Solid-State Materials

  • Summary of the Application : “Methyl 4-fluoro-2-(4-formylphenyl)benzoate” is used in the synthesis of photoactive solid-state materials . These materials are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches through external control .
  • Methods of Application or Experimental Procedures : The compound is used in the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
  • Results or Outcomes : The synthesized photoactive materials can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction mechanism, thus, converting photochemical energy to mechanical energy .

Safety And Hazards

While specific safety data for “Methyl 4-fluoro-2-(4-formylphenyl)benzoate” was not found, it’s important to handle all chemical compounds with care. Users should avoid breathing in dust, fumes, gas, mist, vapors, or spray, and should not get the compound in their eyes, on their skin, or on their clothing . It’s also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

The future directions for “Methyl 4-fluoro-2-(4-formylphenyl)benzoate” would depend on the specific research or industrial applications it’s being used for. Given its use in the synthesis of other compounds , it could potentially be used in the development of new chemical reactions or synthesis methods.

properties

IUPAC Name

methyl 4-fluoro-2-(4-formylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-19-15(18)13-7-6-12(16)8-14(13)11-4-2-10(9-17)3-5-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJWCOCQSHGJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-fluoro-2-(4-formylphenyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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